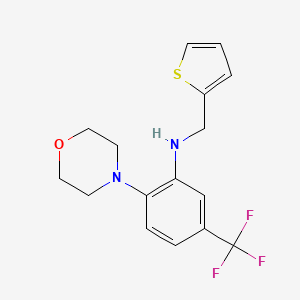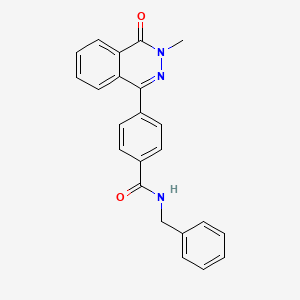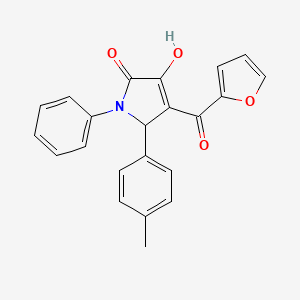
2-(morpholin-4-yl)-N-(thiophen-2-ylmethyl)-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]-N-(2-THIENYLMETHYL)AMINE is a complex organic compound characterized by the presence of morpholino, trifluoromethyl, and thienyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]-N-(2-THIENYLMETHYL)AMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-morpholino-5-(trifluoromethyl)aniline with 2-thienylmethyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]-N-(2-THIENYLMETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino or thienyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like potassium carbonate. The reactions are typically conducted under controlled temperature and pressure conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]-N-(2-THIENYLMETHYL)AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]-N-(2-THIENYLMETHYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The morpholino group can interact with nucleophilic sites on proteins or nucleic acids, modulating their activity. The thienyl group may contribute to the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-2-morpholino-5-(trifluoromethyl)benzylamine
- N-[2-morpholino-5-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzamide
Uniqueness
N-[2-MORPHOLINO-5-(TRIFLUOROMETHYL)PHENYL]-N-(2-THIENYLMETHYL)AMINE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the morpholino and thienyl groups provide specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H17F3N2OS |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2-morpholin-4-yl-N-(thiophen-2-ylmethyl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C16H17F3N2OS/c17-16(18,19)12-3-4-15(21-5-7-22-8-6-21)14(10-12)20-11-13-2-1-9-23-13/h1-4,9-10,20H,5-8,11H2 |
Clé InChI |
BBALHJQJMJQNBP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NCC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methylphenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]leucinate](/img/structure/B14946709.png)
![ethyl (2-oxo-2,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-4-yl)acetate](/img/structure/B14946712.png)

![ethyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]piperazine-1-carboxylate](/img/structure/B14946724.png)
![N-[(1E)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-3-oxo-1-(pyridin-3-yl)prop-1-en-2-yl]benzamide](/img/structure/B14946726.png)
![(2Z)-N-(4-chlorophenyl)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B14946731.png)
![Ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B14946752.png)

![N-[4-(hexyloxy)phenyl]-2-{3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetamide](/img/structure/B14946765.png)

![(4-Methyl-piperazin-1-yl)-(4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-methanone](/img/structure/B14946784.png)
![5-(3-Nitro-benzyl)-3-phenyl-2-[(Z)-phenylimino]-thiazolidin-4-one](/img/structure/B14946795.png)

![methyl 3-[({[(1R)-octahydro-2H-quinolizin-1-ylmethoxy]carbonyl}sulfamoyl)oxy]benzoate](/img/structure/B14946803.png)
